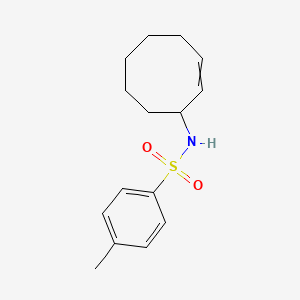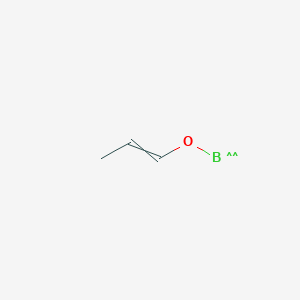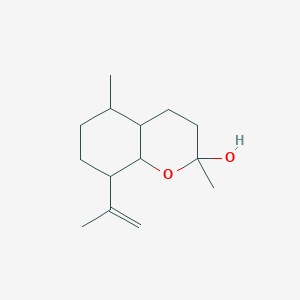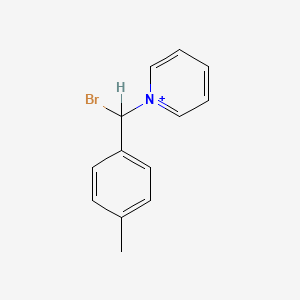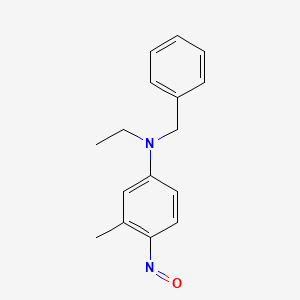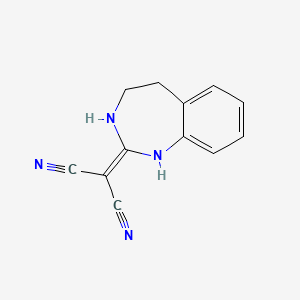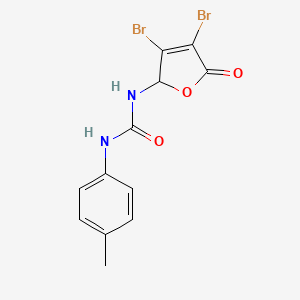
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N'-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” is a synthetic organic compound that features a unique combination of brominated furan and urea moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” typically involves the following steps:
Bromination of Furan: The starting material, furan, undergoes bromination using bromine or N-bromosuccinimide (NBS) to yield 3,4-dibromofuran.
Formation of Urea Derivative: The dibromofuran is then reacted with an isocyanate derivative of 4-methylphenyl to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale bromination and urea formation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated or non-brominated analogs.
Substitution: The bromine atoms in the furan ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学研究应用
Chemistry
Synthesis of Novel Compounds:
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology
Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic properties and used as a lead compound in drug discovery.
Industry
Material Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” exerts its effects would depend on its specific application. For example, if it exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In drug development, its mechanism of action would be studied to understand its interaction with molecular targets and pathways.
相似化合物的比较
Similar Compounds
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(phenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-chlorophenyl)urea: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in “N-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-N’-(4-methylphenyl)urea” may confer unique properties, such as increased lipophilicity or altered reactivity, compared to its analogs
属性
CAS 编号 |
126801-24-9 |
|---|---|
分子式 |
C12H10Br2N2O3 |
分子量 |
390.03 g/mol |
IUPAC 名称 |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C12H10Br2N2O3/c1-6-2-4-7(5-3-6)15-12(18)16-10-8(13)9(14)11(17)19-10/h2-5,10H,1H3,(H2,15,16,18) |
InChI 键 |
YWTIQFSRJNLIIT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



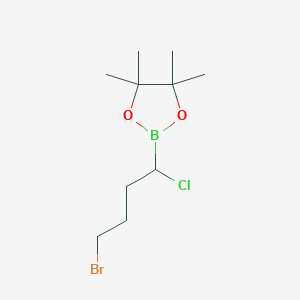
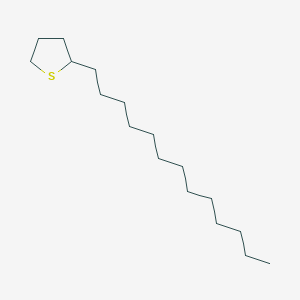
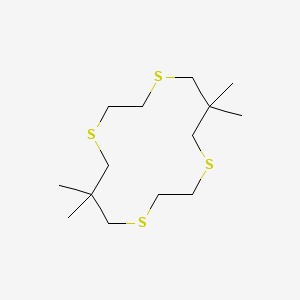
![N-(2-Aminoethyl)-P,P-bis[(aziridin-1-yl)]phosphinothioic amide](/img/structure/B14288947.png)
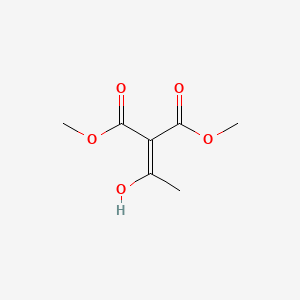
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)

